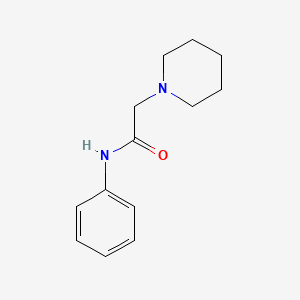

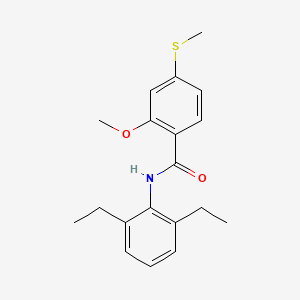

N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of related compounds involves multi-step procedures including the acylation reaction, nitration, and functional group transformations. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through nitration followed by acylation, showcasing a methodology that might be applicable for synthesizing the compound of interest (He et al., 2014).

Molecular Structure Analysis

Crystal structure and molecular geometry analyses of related compounds have been conducted using X-ray diffraction and DFT calculations. These studies reveal that the molecular structure is influenced by pi-pi conjugation and hydrogen bonding interactions, suggesting that similar structural features might be expected for "N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide" (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include interactions that are characteristic of amides, such as hydrogen bonding and electron-withdrawing effects from nitro groups, affecting their chemical behavior and reactivity. For example, isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures, highlighting the impact of substituent positioning on chemical properties (Wardell et al., 2006).

Physical Properties Analysis

The physical properties of compounds similar to "N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide" can be deduced from their crystalline structure, such as melting points, solubility, and stability. The crystal packing and dimerization significantly influence the physical properties, as seen in the analysis of N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are significantly influenced by the nitro and amide functional groups. Studies on related compounds show that electron-withdrawing and electron-donating groups affect their reactivity and potential biological activities, providing insights into how "N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide" might behave chemically (Bailleux et al., 1995).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-4-6-12(8-13(9)16)17-15(19)11-5-3-10(2)14(7-11)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCFEOUMPWDHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)

![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)

![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)

![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)

![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)

![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)

![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)